
Safusidenib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Safusidenib is a novel, selective, and potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This compound has shown high blood-brain barrier permeability and has demonstrated promising results in pre-clinical and early clinical trials. This compound is primarily being investigated for its potential in treating gliomas, a type of brain cancer, particularly those with IDH1 mutations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of safusidenib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
- Formation of the isoxazole ring.
- Introduction of the fluoro and trichlorophenyl groups.
- Coupling with the indole derivative.
- Final steps to introduce the propenoic acid moiety.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical manufacturing .
化学反应分析
Types of Reactions
Safusidenib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the isoxazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
科学研究应用
Safusidenib has a wide range of scientific research applications, including:
作用机制
Safusidenib exerts its effects by selectively inhibiting the mutant isocitrate dehydrogenase 1 enzyme. This inhibition prevents the production of the oncometabolite 2-hydroxyglutarate, which is implicated in the development and progression of various cancers. By blocking this pathway, this compound can reduce tumor growth and potentially improve patient outcomes .
相似化合物的比较
Similar Compounds
Ivosidenib: Another mIDH1 inhibitor used in the treatment of acute myeloid leukemia.
Enasidenib: An mIDH2 inhibitor used for similar indications as ivosidenib.
Uniqueness of Safusidenib
This compound is unique due to its high blood-brain barrier permeability, making it particularly effective for treating brain tumors such as gliomas. Its selectivity and potency as an mIDH1 inhibitor also contribute to its potential as a best-in-class therapy for IDH1-mutant gliomas .
属性
CAS 编号 |
1898206-17-1 |
|---|---|
分子式 |
C25H18Cl3FN2O4 |
分子量 |
535.8 g/mol |
IUPAC 名称 |
(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C25H18Cl3FN2O4/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28/h4-11H,1-3H3,(H,32,33)/b8-7+ |
InChI 键 |
BOOMBLZEOHXPPX-BQYQJAHWSA-N |
手性 SMILES |
CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F |
规范 SMILES |
CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



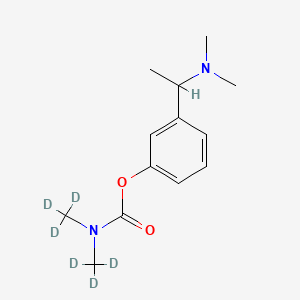
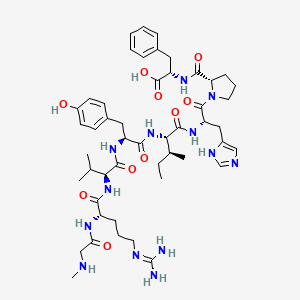



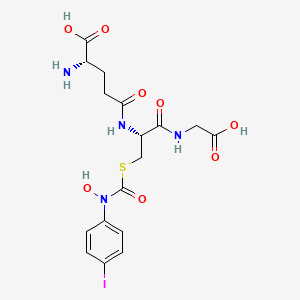


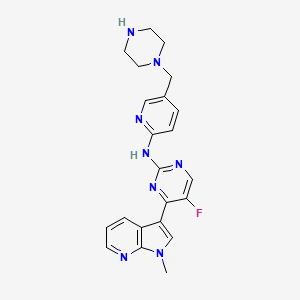
![hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)

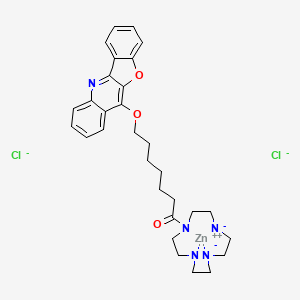
![(E)-3-[4-[(Z)-2-(2-chloro-4-fluorophenyl)-1-(3-chloro-1H-indol-2-yl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B15142904.png)
